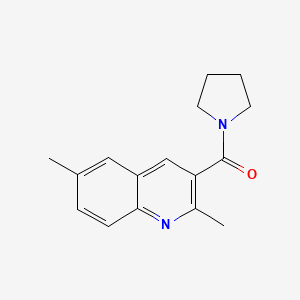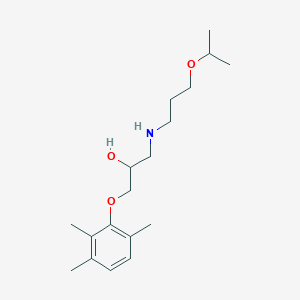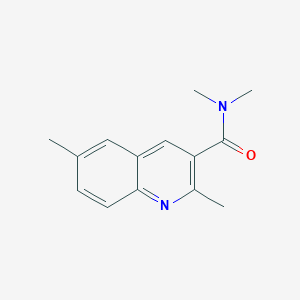
N,N,2,6-tetramethylquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2,6-tetramethylquinoline-3-carboxamide, commonly known as TMQ or Antioxidant TMQ, is an organic compound that belongs to the class of quinolines. It is a potent antioxidant and is widely used in various industries, including rubber, food, and cosmetics.
Mécanisme D'action
TMQ acts as an antioxidant by scavenging free radicals and reactive oxygen species, which are known to cause oxidative damage to cells and tissues. TMQ also inhibits lipid peroxidation, which is a process that leads to the formation of toxic compounds in the body. Additionally, TMQ has been shown to enhance the activity of endogenous antioxidants, such as glutathione, which further contributes to its antioxidant properties.
Biochemical and Physiological Effects:
TMQ has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-apoptotic, and anti-carcinogenic effects. TMQ has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes. Additionally, TMQ has been shown to protect against neurodegenerative diseases by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
TMQ has several advantages for lab experiments, including its stability, low toxicity, and easy availability. However, TMQ also has some limitations, including its poor solubility in water, which can make it difficult to use in aqueous solutions. Additionally, TMQ can interfere with some assays that rely on the measurement of reactive oxygen species, which can lead to false results.
Orientations Futures
There are several future directions for the study of TMQ. One area of research is the development of new synthesis methods to improve the yield and purity of TMQ. Another area of research is the exploration of the potential therapeutic applications of TMQ, particularly in the treatment of diabetes, cancer, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of TMQ and to identify new targets for its antioxidant properties.
Méthodes De Synthèse
TMQ can be synthesized through a condensation reaction between 2,6-dimethylphenol and aniline in the presence of a catalyst. The reaction yields TMQ in high purity and yields. The synthesis process is simple and cost-effective, making TMQ a commercially viable compound.
Applications De Recherche Scientifique
TMQ has been extensively studied for its antioxidant properties. It is commonly used as an antioxidant in the rubber industry to prevent the oxidation of rubber products. TMQ is also used as a food preservative to prevent the oxidation of fats and oils. In addition, TMQ has been studied for its potential therapeutic properties, including its ability to protect against oxidative stress-induced damage in various diseases, such as diabetes, cancer, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N,N,2,6-tetramethylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9-5-6-13-11(7-9)8-12(10(2)15-13)14(17)16(3)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQXSZWKZGMVOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclobutyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504575.png)
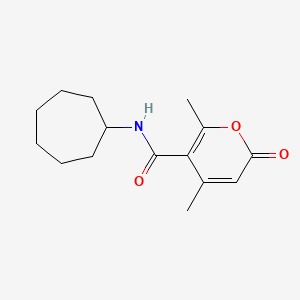
![2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B7504590.png)
![N-(3-acetylphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-2-phenylacetamide](/img/structure/B7504602.png)
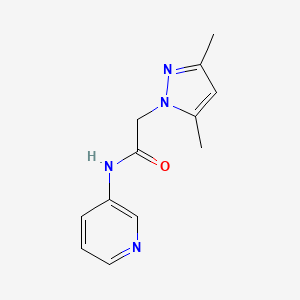
![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-5,7-dimethyl-1-(2-methyl-5-nitrophenyl)imino-2,6-diphenylpyrrolo[3,4-d]diazaphosphinine](/img/structure/B7504611.png)


![N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide](/img/structure/B7504627.png)
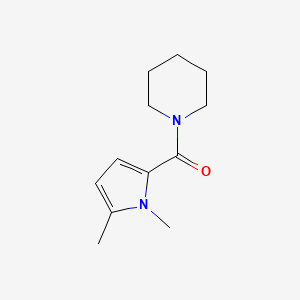
![5-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]-5-(4-nitrophenyl)imidazolidine-2,4-dione](/img/structure/B7504645.png)
